molecular formula C2H8N2O2S B1206381 N,N'-Dimethylsulfamide CAS No. 22504-72-9

N,N'-Dimethylsulfamide

Cat. No. B1206381
Key on ui cas rn: 22504-72-9
M. Wt: 124.17 g/mol
InChI Key: SQNVFBHILRFQJY-UHFFFAOYSA-N
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Patent
US07456167B2

Procedure details

7H-Indolo[2,1-a][2]benzazepine-10-carboxamide, 13-cyclohexyl-N-[(dimethylamino)sulfonyl]-6-(4-morpholinylsulfonyl)-. To a solution of 7H-Indolo[2,1-a][2]benzazepine-10-carboxylic acid, 13-cyclohexyl-6-(4-morpholinylsulfonyl)-, methyl ester (60 mg, 0.12 mmol) in 1:1 MeOH/THF (2.0 mL) was added 1M NaOH (2.0 mL). The resulting mixture was stirred at 22° C. for 16 hr. 1M HCl (15 mL) was added and the aqueous layer was extracted with CHCl3 (2×15 mL). The organic phase was dried over Na2SO4, filtered, and concentrated under reduced pressure to afford a white solid. This solid was dissolved in CH2Cl2 (1.0 mL) and 2M oxalyl chloride (0.24 mL) in CH2Cl2 was added. This solution was stirred at 22° C. for 2 hr and concentrated under reduced pressure. The resulting yellow oil was redissolved in CH2Cl2 (1.0 mL); BEMP (0.14, 0.47 mmol) and dimethylsulfamide (59 mg, 0.47 mmol) were added. The resulting mixture was allowed to stir at 22° C. for 6 hr. 1M HCl (15 mL) was added and the aqueous layer was extracted with CHCl3 (2×30 mL). The organic phase was concentrated under reduced pressure. This oil was purified by reverse-phase prep HPLC to afford the title compound (50 mg, 68%) as a yellow paste. MS m/z 613 (MH+). 1H NMR (300 MHz, CDCl3) δ ppm 1.18-1.70 (m, 5H), 1.77 (m, 2H), 1.87-2.16 (m, 3H), 2.88 (m, 1H), 3.08 (s, 6H), 3.93 (s, 3H), 4.18 (broad m, 1H), 5.67 (broad m, 1H), 7.38 (s, 1H), 7.47 (m, 2H), 7.51 (dd, J=7.6, 8.4 Hz ,1H), 7.61 (d, J=7.6 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 7.87 (d, J=8.4 Hz, 1H), 8.31 (s, 1H).
Name
7H-Indolo[2,1-a][2]benzazepine-10-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
7H-Indolo[2,1-a][2]benzazepine-10-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
60 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
MeOH THF
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
0.24 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.47 mmol
Type
reactant
Reaction Step Six
Quantity
59 mg
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
reactant
Reaction Step Seven
Yield
68%

Identifiers

REACTION_CXSMILES
C1C2[C:10]3=[CH:12]C4C=CC(C(N)=O)=[CH:17][C:18]=4[N:9]3CC=CC=2C=CC=1.C1C2C3=CC4C=C[C:37]([C:40](O)=O)=CC=4N3CC=CC=2C=CC=1.[OH-:43].[Na+].Cl.C(Cl)(=O)C(Cl)=O.CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC.CN[S:72](NC)(=[O:74])=[O:73]>C(Cl)Cl.CO.C1COCC1>[CH:37]([S:72]([N:9]1[CH2:10][CH2:12][O:43][CH2:17][CH2:18]1)(=[O:74])=[O:73])=[CH2:40] |f:2.3,9.10|

Inputs

Step One
Name
7H-Indolo[2,1-a][2]benzazepine-10-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C=CCN3C(C21)=CC=2C=CC(=CC23)C(=O)N
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
7H-Indolo[2,1-a][2]benzazepine-10-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C=CCN3C(C21)=CC=2C=CC(=CC23)C(=O)O
Name
methyl ester
Quantity
60 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
MeOH THF
Quantity
2 mL
Type
solvent
Smiles
CO.C1CCOC1
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0.47 mmol
Type
reactant
Smiles
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
Name
Quantity
59 mg
Type
reactant
Smiles
CNS(=O)(=O)NC
Step Seven
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 22° C. for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CHCl3 (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a white solid
STIRRING
Type
STIRRING
Details
This solution was stirred at 22° C. for 2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow oil was redissolved in CH2Cl2 (1.0 mL)
STIRRING
Type
STIRRING
Details
to stir at 22° C. for 6 hr
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CHCl3 (2×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
This oil was purified by reverse-phase prep HPLC

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=C)S(=O)(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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